Cas no 233585-04-1 (2,6-Dihydroxy-3-nitrobenzonitrile)

2,6-Dihydroxy-3-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dihydroxy-3-nitrobenzonitrile
- 2,6-Dihydroxy-3-nitrobenzonitrile,tech
- 2-Cyano-4-nitrobenzene-1,3-diol
- 233585-04-1
- AKOS027383221
- CS-0328271
- DB-008141
- AS-9105
- MFCD00017325
- DTXSID30371174
-
- MDL: MFCD00017325
- インチ: InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H
- InChIKey: UJRWAOVXKTVXBQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C#N)C(=C1)O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 180.01700
- どういたいしつりょう: 180.017
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.69
- ゆうかいてん: 239 °C
- ふってん: 358.2°C at 760 mmHg
- フラッシュポイント: 170.5°C
- 屈折率: 1.683
- PSA: 110.07000
- LogP: 1.40088
2,6-Dihydroxy-3-nitrobenzonitrile セキュリティ情報
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S36/37/39
2,6-Dihydroxy-3-nitrobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dihydroxy-3-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A479761-1g |
2,6-Dihydroxy-3-nitrobenzonitrile |
233585-04-1 | 97% | 1g |
$96.0 | 2024-07-28 | |
Crysdot LLC | CD12093440-5g |
2,6-Dihydroxy-3-nitrobenzonitrile |
233585-04-1 | 97% | 5g |
$371 | 2024-07-24 | |
Apollo Scientific | OR017404-1g |
2,6-Dihydroxy-3-nitrobenzonitrile |
233585-04-1 | 1g |
£85.00 | 2025-02-19 |
2,6-Dihydroxy-3-nitrobenzonitrile 関連文献
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1. Back matter
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
2,6-Dihydroxy-3-nitrobenzonitrileに関する追加情報
2,6-Dihydroxy-3-nitrobenzonitrile (CAS 233585-04-1): A Versatile Nitroaromatic Compound for Advanced Applications
2,6-Dihydroxy-3-nitrobenzonitrile (CAS 233585-04-1) is a nitroaromatic compound with significant potential in pharmaceutical intermediates, organic synthesis, and material science. This yellow crystalline powder, characterized by its unique dihydroxy-nitrobenzonitrile structure, has gained attention in recent years due to its versatile chemical properties and broad application spectrum.
The molecular structure of 2,6-dihydroxy-3-nitrobenzonitrile features two hydroxyl groups at positions 2 and 6, a nitro group at position 3, and a cyano group attached to the benzene ring. This specific arrangement contributes to its electron-withdrawing properties and makes it valuable for creating complex molecular architectures. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are crucial in drug discovery programs.
Recent studies highlight the compound's role in developing advanced organic materials. Its ability to form hydrogen bonds through the hydroxyl groups, combined with the electron-deficient nature of the nitro and cyano groups, makes it suitable for designing molecular sensors and functional materials. The compound's thermal stability and solubility profile in polar organic solvents further enhance its utility in various chemical processes.
In pharmaceutical research, 2,6-Dihydroxy-3-nitrobenzonitrile serves as a key intermediate for synthesizing biologically active molecules. Its structural features allow for diverse chemical modifications, enabling the creation of compounds with potential antimicrobial properties or enzyme inhibition capabilities. The presence of multiple functional groups provides several sites for selective reactions, making it a valuable scaffold in medicinal chemistry.
The synthesis of CAS 233585-04-1 typically involves nitration of appropriate benzonitrile precursors followed by hydroxylation. Recent advancements in green chemistry approaches have focused on optimizing these processes to improve yields while minimizing environmental impact. These developments align with current industry trends toward sustainable chemical production and atom-efficient synthesis.
Analytical characterization of 2,6-dihydroxy-3-nitrobenzonitrile employs standard techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound typically shows high purity (>98%) when properly synthesized, with characteristic peaks in its spectroscopic profiles that aid in quality control. Proper storage conditions (cool, dry environment) are recommended to maintain its stability over extended periods.
Market demand for nitroaromatic compounds like 2,6-Dihydroxy-3-nitrobenzonitrile has been steadily increasing, particularly in the fine chemicals sector. The compound's relatively simple synthesis route and versatile applications contribute to its growing commercial importance. Current research explores its potential in advanced material science, including possible applications in organic electronics and photovoltaic materials.
Safety considerations for handling CAS 233585-04-1 include standard laboratory precautions for nitroaromatic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this chemical. The compound's material safety data sheet provides detailed handling instructions and first aid measures for accidental exposure scenarios.
Future research directions for 2,6-dihydroxy-3-nitrobenzonitrile may explore its potential in catalysis and coordination chemistry, given its ability to act as a polydentate ligand. The compound's unique electronic properties also suggest possible applications in developing nonlinear optical materials or molecular switches. These emerging applications could significantly expand its utility beyond current uses.
For researchers seeking high-purity 2,6-Dihydroxy-3-nitrobenzonitrile, several specialty chemical suppliers offer the compound in various quantities. Quality verification through analytical certificates and spectroscopic data is recommended when sourcing this material. The compound's relatively stable nature allows for straightforward shipping and storage under appropriate conditions.
The growing interest in functionalized benzonitrile derivatives has positioned CAS 233585-04-1 as an important compound in modern synthetic chemistry. Its balanced combination of reactivity and stability makes it particularly valuable for constructing complex molecular systems. As research continues to uncover new applications, the significance of this nitroaromatic building block is likely to increase across multiple scientific disciplines.
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